4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
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Overview
Description
4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl chloride with 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl chloride
- 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid
- 4-Chloro-4’-fluorobutyrophenone
Uniqueness
4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C22H19Cl2FN2O5 |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl] 1-[(2-chlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H19Cl2FN2O5/c23-10-9-18(20(29)13-5-7-15(25)8-6-13)32-22(31)14-11-19(28)27(12-14)26-21(30)16-3-1-2-4-17(16)24/h1-8,14,18H,9-12H2,(H,26,30) |
InChI Key |
YPBPFFZRPADUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)NC(=O)C2=CC=CC=C2Cl)C(=O)OC(CCCl)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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